molecular formula C15H12Cl2N6O2S B3035351 1-(2,4-Dichlorophenyl)sulfonyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]pyrazole-4-carbonitrile CAS No. 318469-20-4

1-(2,4-Dichlorophenyl)sulfonyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]pyrazole-4-carbonitrile

Cat. No. B3035351
CAS RN: 318469-20-4
M. Wt: 411.3 g/mol
InChI Key: YJUYTZZGKRXBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(2,4-Dichlorophenyl)sulfonyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]pyrazole-4-carbonitrile" is a chemical entity that appears to be related to a class of compounds with potential pharmacological applications. The structure of this compound suggests that it contains several functional groups, including a sulfonyl group, a triazole ring, and a pyrazole ring, which are known to contribute to various biological activities.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of sulfonamide and pyrazoline derivatives have been synthesized and evaluated for their inhibitory activities against enzymes such as acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II) . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes may involve the interaction of sulfonyl chlorides with amino-substituted heterocycles, followed by cyclocondensation reactions to form the desired heterocyclic systems .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, 19F NMR, and mass spectrometry . The presence of fluorine atoms in the compounds studied has been shown to affect the chemical shifts and splitting patterns of protons and carbons, indicating that substituents on the aromatic rings can significantly influence the electronic environment of the molecule .

Chemical Reactions Analysis

The chemical reactivity of similar compounds involves the elimination of sulfur dioxide and the formation of new heterocyclic systems through cyclocondensation reactions . These reactions are typically facilitated by bases such as sodium hydride, which can deprotonate the amino group, leading to the subsequent intramolecular attack on the cyano group and the formation of complex fused ring systems .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "this compound" are not directly reported in the provided papers, related compounds have shown significant inhibitory profiles against target enzymes, with inhibition constants (Ki) in the nanomolar range . These properties suggest that the compound may have a high affinity for the active sites of the enzymes, which is a desirable feature for potential therapeutic agents.

Scientific Research Applications

Synthesis and Derivatives

  • Formation of Heterocyclic Systems : Kornienko et al. (2014) reported the synthesis of carbonitriles similar to the compound . They observed that the action of sodium hydride on these carbonitriles leads to the elimination of sulfur dioxide and the formation of new heterocyclic systems like [1,3]oxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine and [1,3]oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine (Kornienko et al., 2014).

  • Synthesis of Novel Derivatives : Al‐Azmi and Mahmoud (2020) synthesized novel derivatives including 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. Their research highlights the versatility of such compounds in generating diverse chemical structures with potential biological activities (Al‐Azmi & Mahmoud, 2020).

  • Crystal Structure Analysis : Kariuki, Abdel-Wahab, and El‐Hiti (2021) conducted structural characterization of similar compounds, demonstrating the importance of crystallography in understanding the molecular structure and interactions of such complex chemicals (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Biological and Chemical Properties

  • Antimicrobial Activities : The study of compounds with structural similarities to the subject compound has revealed antimicrobial properties. For instance, the research on 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives by Al‐Azmi and Mahmoud (2020) showcases the potential of these compounds in antimicrobial applications (Al‐Azmi & Mahmoud, 2020).

  • Photochemical Properties : Lin, Rivett, and Wilshire (1977) explored the photochemical properties of pyrazolines with heteroaromatic substituents, a study relevant to understanding the photochemical behavior of similar compounds like the one (Lin, Rivett, & Wilshire, 1977).

  • Corrosion Inhibition : Pyrazole derivatives have been evaluated for their effectiveness as corrosion inhibitors, as demonstrated by Motawea and Abdelaziz (2015). This application is crucial in industrial and engineering contexts (Motawea & Abdelaziz, 2015).

Future Directions

The future research directions for this compound could include exploring its potential uses in medicine or industry, studying its reactivity and stability, and developing more efficient methods for its synthesis .

properties

IUPAC Name

1-(2,4-dichlorophenyl)sulfonyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N6O2S/c1-15(2,22-9-19-8-21-22)14-10(6-18)7-20-23(14)26(24,25)13-4-3-11(16)5-12(13)17/h3-5,7-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUYTZZGKRXBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=NN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)C#N)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301111942
Record name 1-[(2,4-Dichlorophenyl)sulfonyl]-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

318469-20-4
Record name 1-[(2,4-Dichlorophenyl)sulfonyl]-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318469-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,4-Dichlorophenyl)sulfonyl]-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenyl)sulfonyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dichlorophenyl)sulfonyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dichlorophenyl)sulfonyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]pyrazole-4-carbonitrile
Reactant of Route 4
1-(2,4-Dichlorophenyl)sulfonyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dichlorophenyl)sulfonyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]pyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-(2,4-Dichlorophenyl)sulfonyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.